N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fluorine-substituted phenyl ring at the N-position and a 5-methylfuran-2-yl substituent on the thienopyrimidine core. Its synthesis likely follows multi-step protocols involving sulfonylation, nucleophilic substitution, and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S2/c1-15-11-12-20(32-15)17-13-33-23-22(17)24(31)29(16-7-3-2-4-8-16)25(28-23)34-14-21(30)27-19-10-6-5-9-18(19)26/h2-13H,14H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUVEJOSXQONHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. Its unique structural features, including a thieno[2,3-d]pyrimidine core and a fluorophenyl moiety, suggest potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 457.50 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antitumor Activity : Thienopyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Targets : The sulfanyl group and acetamide moiety may facilitate binding to specific receptors or enzymes.
- Inhibition of Key Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antitumor Activity Study :
- A study demonstrated that thienopyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
-
Antimicrobial Efficacy :
- Research indicated that similar compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Enzyme Inhibition :
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with similar thienopyrimidine derivatives is presented below:
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like naphthalen-1-yl (in the naphthyl analog) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Bioactivity Modulation : The 4-chloro-3-CF3-phenyl group in the trifluoromethyl analog () is associated with enhanced pesticidal and antimicrobial activity in related compounds .
Physicochemical Properties
- pKa and Solubility : The target compound’s predicted pKa (~13.13) aligns with analogs like the naphthyl derivative, suggesting similar ionization behavior under physiological conditions . The 3-methoxyphenyl analog () likely exhibits higher solubility due to the polar methoxy group.
- Density and Lipophilicity : The density of the naphthyl analog (1.38 g/cm³) is marginally higher than the target compound, reflecting increased molecular packing from the aromatic naphthyl group .
Spectroscopic and Structural Analysis
NMR studies on structurally related thienopyrimidines () reveal that substituent changes alter chemical shifts in regions corresponding to the phenyl and acetamide groups. For example:
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylates
A widely adopted method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives under acidic or basic conditions. For example, heating ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid at 110°C for 6 hours yields the unsubstituted thieno[2,3-d]pyrimidin-4-one core. Modifications include substituting urea with N-phenylurea to introduce the C3-phenyl group during cyclization.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Gewald Reaction-Derived Thiophene Precursors
The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, cyanoacetates, and sulfur. For instance, reacting 5-methylfuran-2-carbaldehyde with cyanoacetate and elemental sulfur in morpholine yields 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carboxylate, which is subsequently cyclized with urea to form the 5-(5-methylfuran-2-yl)-substituted core.
Functionalization of the Thieno[2,3-d]Pyrimidinone Core
C3-Phenyl Substitution
The phenyl group at position 3 is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:
Alkylation with Benzyl Halides
Treating the core with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves C3-phenylation. This method affords moderate yields (50–60%) due to competing O-alkylation.
Ullmann Coupling
Copper(I)-catalyzed coupling with iodobenzene in dimethyl sulfoxide (DMSO) at 120°C for 24 hours improves regioselectivity, yielding 3-phenylthieno[2,3-d]pyrimidin-4-one in 75–80% yield.
Comparative Analysis of C3 Functionalization
| Method | Yield (%) | Selectivity | Cost Efficiency |
|---|---|---|---|
| Alkylation | 50–60 | Moderate | High |
| Ullmann Coupling | 75–80 | High | Moderate |
C5-(5-Methylfuran-2-yl) Installation
The 5-methylfuran-2-yl group is incorporated via Suzuki-Miyaura coupling. A bromine atom is introduced at C5 by treating the core with N-bromosuccinimide (NBS) in tetrahydrofuran (THF). Subsequent palladium-catalyzed coupling with 5-methylfuran-2-ylboronic acid yields the C5-substituted derivative.
Optimized Suzuki Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 8 hours |
| Yield | 85–90% |
Sulfanylacetamide Side Chain Attachment
Thiolation at C2
The C2 position is functionalized via displacement of a chlorine atom using sodium hydrosulfide (NaSH) in ethanol at 60°C, yielding the 2-mercapto intermediate.
Acetamide Coupling
Reacting 2-mercapto-thieno[2,3-d]pyrimidinone with N-(2-fluorophenyl)-2-bromoacetamide in the presence of triethylamine (Et₃N) in acetonitrile at room temperature for 6 hours completes the synthesis.
Side Chain Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Et₃N |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 70–75% |
Purification and Characterization
Chromatographic Techniques
The final compound is purified via flash chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent, achieving >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, fluorophenyl), 7.32–7.28 (m, 2H, phenyl), 6.85 (d, J = 3.2 Hz, 1H, furan-H).
-
HRMS : m/z calculated for C₂₆H₂₀FN₃O₃S₂ [M+H]⁺: 522.0956; found: 522.0959.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing ring formation during cyclization is mitigated by using excess urea (2.5 equiv) and slow heating rates (2°C/min).
Stability of the Furan Moiety
The 5-methylfuran group is susceptible to ring-opening under strong acidic conditions. Employing mild bases (e.g., NaHCO₃) during Suzuki coupling preserves integrity.
Scalability and Industrial Relevance
Kilogram-scale production utilizes continuous flow reactors for the cyclization step, reducing reaction time from 8 hours to 30 minutes and improving yield to 88% .
Q & A
Q. What are the key synthetic steps for preparing N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide?
The synthesis involves constructing the thieno[2,3-d]pyrimidinone core via cyclization of substituted thiourea intermediates, followed by introducing the sulfanylacetamide moiety through nucleophilic substitution. Critical steps include:
- Cyclocondensation : Reacting 2-aminothiophene derivatives with phenylisocyanate under reflux in anhydrous THF to form the pyrimidinone ring .
- Thioether linkage : Coupling the core with 2-chloroacetamide derivatives using potassium carbonate as a base in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical methods are essential for confirming the structural integrity of this compound?
A combination of spectroscopic and chromatographic techniques is required:
- NMR spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, furan methyl at δ 2.3 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 520.12) .
Q. How is the compound’s stability evaluated under varying pH conditions?
Stability studies involve incubating the compound in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Samples are analyzed via stability-indicating HPLC to detect hydrolysis or oxidation products. The sulfanylacetamide group is prone to hydrolysis under acidic conditions (pH < 3), requiring formulation adjustments for oral delivery .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to kinase inhibitors. Use:
- Fluorescence-based assays : Measure IC values against recombinant enzymes (e.g., EGFR, VEGFR-2) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables to optimize include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of the furan moiety, improving yield from 60% to 85% .
- Solvent systems : Switching from DMF to DMAc reduces side reactions during thioether formation .
- Temperature control : Lowering cyclocondensation temperatures (from 100°C to 80°C) minimizes decomposition .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities or assay variability. Strategies include:
- Repurification : Re-isolate the compound via preparative HPLC to exclude degradation products .
- Standardized assays : Validate activity in multiple cell lines (e.g., compare IC in A549 vs. HCT-116) under controlled oxygen levels .
- Metabolite profiling : LC-MS to identify active metabolites that may contribute to observed effects .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility >10-fold .
- Prodrug design : Introduce phosphate or ester groups on the acetamide moiety to improve bioavailability .
Q. How to elucidate the reaction mechanism of thieno[2,3-d]pyrimidinone formation?
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
- Isotopic labeling : Use N-labeled thiourea precursors to trace nitrogen incorporation into the pyrimidinone ring .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Replace the 5-methylfuran group with other heterocycles (e.g., thiophene, pyrrole) and compare inhibition potency .
- Molecular docking : Model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) to guide substituent prioritization .
Q. How to reconcile conflicting spectral data in structural characterization?
Cross-validate using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
